![molecular formula C11H12FNO4 B2518301 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran CAS No. 1092496-33-7](/img/structure/B2518301.png)
2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran
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Description
“2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran” is a chemical compound with the molecular formula C11H12FNO4 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran” consists of a tetrahydrofuran ring with a fluoro-nitrophenoxy group attached to it . The molecule has a molecular weight of 241.22 .Physical And Chemical Properties Analysis
“2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran” has a molecular weight of 241.22 . It has a complexity of 271, a rotatable bond count of 3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 5 . Its topological polar surface area is 64.3, and it has a heavy atom count of 17 .Scientific Research Applications
- Researchers have synthesized and evaluated derivatives of this compound for their antitubercular properties . These derivatives demonstrated potent or moderate activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. The most potent derivative (3m) exhibited an identical MIC value of 4 μg/mL for both M. tuberculosis H37Rv and rifampin-resistant M. tuberculosis 261. This finding suggests that 2-[(4-Fluoro-2-nitrophenoxy)methyl]tetrahydrofuran derivatives could serve as promising leads for affordable antitubercular agents.
Antitubercular Activity
properties
IUPAC Name |
2-[(4-fluoro-2-nitrophenoxy)methyl]oxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO4/c12-8-3-4-11(10(6-8)13(14)15)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPSPBDAEKRJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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